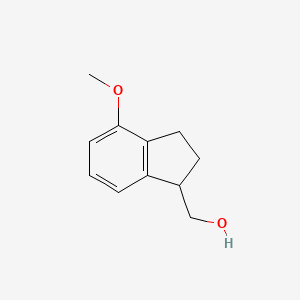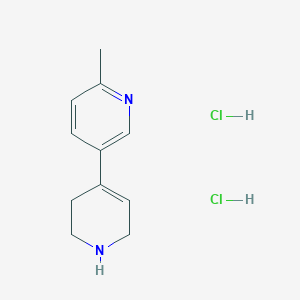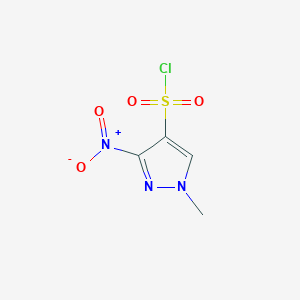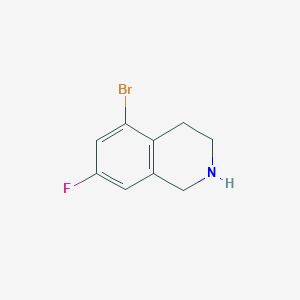
(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol
Descripción general
Descripción
“(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol” is a chemical compound with the CAS Number: 1188151-26-9 . Its IUPAC name is the same as the common name . The compound has a molecular weight of 178.23 .
Molecular Structure Analysis
The InChI code for “(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol” is 1S/C11H14O2/c1-13-11-4-2-3-9-8(7-12)5-6-10(9)11/h2-4,8,12H,5-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol” is an oil at room temperature .Aplicaciones Científicas De Investigación
Retinoic Acid Receptor α Agonists
Indene derivatives, including “(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol”, have been explored for their potential as retinoic acid receptor α (RARα) agonists. These compounds are significant due to their role in cellular differentiation and apoptosis, making them valuable in cancer therapy and prevention .
Antiviral Agents
Indole derivatives, which share a structural similarity with indene compounds, have demonstrated various biological activities, including antiviral properties. The indene structure could be utilized to develop new antiviral agents by exploiting its ability to bind with high affinity to multiple receptors .
Synthetic Intermediates
The compound can serve as a synthetic intermediate in the creation of bioactive compounds. For instance, it may be used in the synthesis of dopamine receptor agonists and CCR2 antagonists, which are important in the treatment of neurological and inflammatory disorders .
Chemoprevention Agents
Indene derivatives have shown promise in the field of chemoprevention. Their ability to modulate gene transcription through RAR-RXR heterodimers can be harnessed to regulate metabolic, endocrine, and immunologic disorders .
Anticancer Activity
The structural framework of indene derivatives makes them suitable candidates for anticancer activity. Their potential to induce cell differentiation and inhibit cell proliferation is particularly relevant in the context of leukemia treatment .
Pharmacological Research
The indene scaffold is integral to a variety of pharmacologically active compounds. Research into the applications of “(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol” could lead to the development of new therapeutic agents with applications in diverse fields such as anti-inflammatory, antimicrobial, and antidiabetic treatments .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11-4-2-3-9-8(7-12)5-6-10(9)11/h2-4,8,12H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZFWIGHSJQCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate](/img/structure/B1448075.png)


![1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448078.png)
![[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol](/img/structure/B1448079.png)

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1448084.png)
![3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448085.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)
![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1448088.png)
![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1448089.png)


![2-[Benzyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1448098.png)